3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
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Description
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as BDTB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDTB belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory and anti-tumor properties.
Scientific Research Applications
Anti-HIV Activity:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine , a derivative of thiazinane, has demonstrated anti-HIV activity. Researchers have explored its potential as an anti-AIDS treatment .
- (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , another thiazinane derivative, exhibited analgesic activity .
- The well-known antibiotics cephamycin and cephradine (both belonging to the cephalosporin class of β-lactam antibiotics) contain a 1,3-thiazine skeleton, which is structurally related to thiazinanes .
Other Applications
Apart from medicinal chemistry, thiazinanes have found utility in other areas:
Chemical Reactivity:- Researchers have explored synthetic approaches for thiazinane derivatives and investigated their chemical reactivity .
Conclusion
properties
IUPAC Name |
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNDDPKTWCIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
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